molecular formula C12H15ClF3NO B6181340 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2613385-69-4

3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No. B6181340
CAS RN: 2613385-69-4
M. Wt: 281.7
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of “3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is characterized by the presence of a pyrrolidine ring, a common nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” are not available, it’s worth noting that the pyrrolidine ring and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Future Directions

The future directions of “3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” and similar compounds lie in their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves the reaction of 3-methoxy-4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent to form the corresponding pyrrolidine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "3-methoxy-4-(trifluoromethyl)benzaldehyde", "pyrrolidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methoxy-4-(trifluoromethyl)benzaldehyde is reacted with pyrrolidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding pyrrolidine derivative.", "Step 2: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound, 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride." ] }

CAS RN

2613385-69-4

Molecular Formula

C12H15ClF3NO

Molecular Weight

281.7

Purity

95

Origin of Product

United States

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